Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-14(2)27-21(24)18(13-23)20(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,20H,3,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYPSSUHELJFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C3=CC=CC=C3)C#N)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Activity
Research has indicated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. Its structural features allow it to interact with cellular targets involved in cancer progression .
Antimicrobial Properties
Studies suggest that the compound could exhibit antimicrobial activity against specific bacterial strains, making it a potential candidate for developing new antibiotics .
Enzyme Inhibition
The compound may function as an inhibitor for certain enzymes implicated in metabolic pathways of diseases, which could lead to therapeutic applications in treating metabolic disorders .
Material Science Applications
Beyond biological applications, this compound is also investigated for its properties in material science:
Organic Electronics
Due to its favorable electronic properties, this compound may be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films enhances its applicability in electronic devices .
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it useful in developing high-performance materials .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Mechanism of Action
The mechanism by which Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethylbiphenyl: A simpler biphenyl derivative with similar structural features.
4-Amino-4’-ethylbiphenyl: Contains an amino group and an ethyl group on the biphenyl structure.
4’-Ethyl-4-methyl-2,2’,6,6’-tetrahydroxy[1,1’-biphenyl]-4,4’-dicarboxylate: Another biphenyl derivative with additional functional groups.
Uniqueness
Ethyl 4-([1,1’-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate (CAS Number: 337496-62-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.
Chemical Structure and Synthesis
The compound features a pyran core with multiple functional groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylic acid with ethanol in the presence of a catalyst. Controlled conditions are crucial for optimizing yield and purity during synthesis.
Anticancer Activity
Research indicates that derivatives of 4H-pyrans exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study investigated the effects of pyran derivatives on breast cancer cells, revealing that specific modifications to the pyran structure enhanced cytotoxicity. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
The compound has also been explored for anti-inflammatory effects. Similar pyran derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting a potential for treating inflammatory diseases .
Research Findings:
In vitro studies demonstrated that certain derivatives reduced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. This interaction can modulate their activity, leading to therapeutic effects .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Ethylbiphenyl | Simpler biphenyl derivative | Limited biological activity |
| 4-Amino-4’-ethylbiphenyl | Contains an amino group | Moderate anticancer activity |
| Ethyl 4-(biphenyl)-6-amino pyran | Complex structure with multiple functional groups | Significant anticancer and anti-inflammatory activities |
This compound stands out due to its combination of structural complexity and diverse biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate?
- The compound can be synthesized via multicomponent reactions (MCRs) under aqueous conditions. For example, rapid four-component reactions in water involving aryl aldehydes, ethyl acetoacetate, malononitrile, and ammonium acetate have been employed to form similar pyran derivatives . Optimization of reaction conditions (e.g., catalyst selection, temperature, and solvent polarity) is critical for achieving yields >75%.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, related pyran derivatives exhibit a flattened boat conformation in the pyran ring, with substituents like biphenyl groups adopting near-orthogonal dihedral angles (~85°) relative to the pyran core. SHELXL software is recommended for refinement, ensuring R-factors <0.07 .
Q. What preliminary biological activities have been reported for this compound?
- Initial pharmacological screening indicates calcium channel blockade as a primary mechanism. In ex vivo rat trachea models, the compound showed relaxant activity (EC₅₀ ~12 µM) exceeding theophylline, a PDE inhibitor. Pretreatment shifted carbachol-induced contraction curves, suggesting non-competitive antagonism .
Advanced Research Questions
Q. How can reaction pathways be tailored to synthesize heterocyclic derivatives from this compound?
- Nucleophilic reagents like hydrazine, hydroxylamine, or malononitrile can functionalize the amino and cyano groups. For example:
- Reaction with hydrazine yields pyrano[2,3-c]pyrazole derivatives.
- Treatment with acetic anhydride forms 1,8-diazanaphthalene systems.
- Computational modeling (e.g., DFT) aids in predicting regioselectivity and transition states .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement?
- Phase annealing (via SHELX-90) improves convergence in large structures. Key steps:
Use negative quartet relations to constrain phase solutions.
Apply simulated annealing to escape local minima.
Validate with Fo/Fc maps to address disorder in substituents (e.g., biphenyl rotation) .
Q. How does molecular conformation influence biological activity in this compound?
- Molecular dynamics (MD) simulations reveal that the biphenyl group’s dihedral angle modulates interactions with calcium channels. A 90° angle optimizes steric complementarity with channel pores, while angles <70° reduce binding affinity. QSAR models correlate logP values (~2.8) with membrane permeability .
Q. What analytical techniques are optimal for detecting byproducts in scaled-up synthesis?
- LC-MS with C18 reverse-phase columns (ACN/H₂O gradient) identifies common byproducts (e.g., decarboxylated or dimerized species). For quantification, use:
- HPLC : Retention time ~8.2 min (λ = 254 nm).
- NMR : Monitor δ 6.8–7.6 ppm (biphenyl protons) for purity >98% .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for the biphenyl moiety?
- Discrepancies arise from crystal packing forces and solvent effects. For example:
- In polar solvents (DMSO), biphenyl dihedrals average 85° due to hydrogen bonding.
- Nonpolar environments (toluene) allow free rotation, leading to angles between 60°–100°.
- Always cross-validate with computational models (e.g., Gaussian09 using B3LYP/6-31G**) .
Methodological Recommendations
- Synthesis : Use microwave-assisted MCRs to reduce reaction time (30 min vs. 6 hours conventional).
- Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O/N contacts).
- Biological Assays : Combine patch-clamp electrophysiology (for calcium channel activity) with confocal microscopy to visualize intracellular Ca²⁺ flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
